molecular formula C14H10Br2O3 B1331931 Bis(4-bromophenyl)glycolic acid CAS No. 30738-49-9

Bis(4-bromophenyl)glycolic acid

Cat. No. B1331931
CAS RN: 30738-49-9
M. Wt: 386.03 g/mol
InChI Key: LHCOZCRYTQNSBL-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)glycolic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics and synthesis of bis(4-bromophenyl)glycolic acid. For instance, the synthesis of bis(4,5-diphenylimidazol-2-yl-phenyl)glycols involves the reaction of bis(formylphenyl)glycols with other reagents . This suggests that bis(4-bromophenyl)glycolic acid could potentially be synthesized through a similar pathway, possibly involving the reaction of a formylphenyl glycolic acid precursor with a brominating agent.

Synthesis Analysis

The synthesis of related compounds, such as bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, is achieved through a one-pot reaction involving bis(formylphenyl)glycols, benzil or benzoin, ammonium acetate, and iodine/acetic acid in ethanol . This method could potentially be adapted for the synthesis of bis(4-bromophenyl)glycolic acid by incorporating a suitable brominating step. The use of iodine/acetic acid in the synthesis of related compounds indicates that halogenation reactions are feasible under these conditions.

Molecular Structure Analysis

While the molecular structure of bis(4-bromophenyl)glycolic acid is not directly reported, the structure of a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been analyzed . This compound crystallizes in a trigonal space group and exhibits intermolecular hydrogen bonding, which is a common feature in the crystal packing of organic compounds. Bis(4-bromophenyl)glycolic acid may also exhibit specific crystal packing patterns and intermolecular interactions, potentially including hydrogen bonding, which could be investigated using similar analytical techniques.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of bis(4-bromophenyl)glycolic acid. However, the ortho-substituent on phenylboronic acid is mentioned to play a key role in catalyzing dehydrative amidation reactions . This suggests that the presence of substituents on phenyl rings can significantly influence the reactivity of a compound. Therefore, the bromo-substituents on bis(4-bromophenyl)glycolic acid could similarly affect its reactivity in chemical reactions, possibly facilitating electrophilic aromatic substitution or influencing its acid-base properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-bromophenyl)glycolic acid are not detailed in the provided papers. However, the synthesis and characterization of related compounds, such as bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, include the use of IR, 1H, 13C NMR, and MS data . These techniques could be employed to determine the physical and chemical properties of bis(4-bromophenyl)glycolic acid, such as its melting point, solubility, and stability. Additionally, the presence of bromine atoms in the compound could influence its density and refractive index, as well as its potential for forming halogen bonds in the solid state.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Bis(4-bromophenyl)glycolic acid derivatives have been investigated for their potential in antimicrobial and antifungal applications. For instance, a study involved synthesizing a series of compounds derived from bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, which showed notable antimicrobial and antifungal properties (Linga goud, Ramesh, Ashok, & Prabhakar Reddy, 2015).

Photolabile Protecting Group for Aldehydes and Ketones

Another research application involves the synthesis of photolabile protecting groups derived from bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol. These compounds demonstrate stability under acidic and basic conditions and are efficiently cleaved by light, suggesting utility in sensitive chemical processes (Kantevari, Narasimhaji, & Mereyala, 2005).

Polymeric Electrolyte Membrane for Fuel Cells

Bis(4-bromophenyl)glycolic acid derivatives have also been used in synthesizing high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The resultant polymers, with excellent thermal, oxidative, and dimensional stability, have potential as polymeric electrolyte membranes in fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Fluorescence Spectroscopy

In fluorescence spectroscopy, bis(ortho- and para-carbonyl)phenyl glycols, related compounds, have been synthesized and characterized. These compounds help in understanding the role of Na+ ions in fluorescence spectroscopy, contributing to the field of analytical chemistry (Tuncer & Erk, 2000).

Safety And Hazards

While specific safety data for Bis(4-bromophenyl)glycolic acid is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-bis(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCOZCRYTQNSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184756
Record name Bis(4-bromophenyl)glycolic acid
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Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl)glycolic acid

CAS RN

30738-49-9
Record name 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
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Record name Bis(4-bromophenyl)glycolic acid
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Record name Bis(4-bromophenyl)glycolic acid
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Record name Bis(4-bromophenyl)glycolic acid
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Record name BIS(4-BROMOPHENYL)GLYCOLIC ACID
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